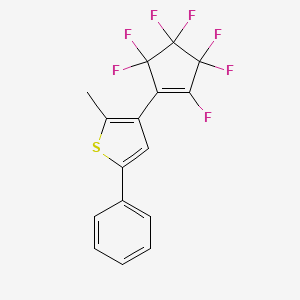![molecular formula C32H31BO2 B12830828 4,4,5,5-tetramethyl-2-[3-(1,2,2-triphenylethenyl)phenyl]-1,3,2-Dioxaborolane](/img/structure/B12830828.png)
4,4,5,5-tetramethyl-2-[3-(1,2,2-triphenylethenyl)phenyl]-1,3,2-Dioxaborolane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,4,5,5-Tetramethyl-2-[3-(1,2,2-triphenylethenyl)phenyl]-1,3,2-Dioxaborolane is a boron-containing organic compound It is characterized by its unique structure, which includes a dioxaborolane ring and a triphenylethenyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4,4,5,5-tetramethyl-2-[3-(1,2,2-triphenylethenyl)phenyl]-1,3,2-Dioxaborolane typically involves the following steps:
Formation of the Dioxaborolane Ring: The dioxaborolane ring is formed by reacting pinacol with boron trihalides (e.g., boron trifluoride) under anhydrous conditions.
Introduction of the Triphenylethenyl Group: The triphenylethenyl group is introduced via a Suzuki-Miyaura coupling reaction. This involves the reaction of a halogenated triphenylethylene derivative with the dioxaborolane compound in the presence of a palladium catalyst and a base such as potassium carbonate.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis of Intermediates: Large-scale production of pinacol and halogenated triphenylethylene derivatives.
Catalytic Coupling: Use of industrial reactors for the Suzuki-Miyaura coupling reaction, ensuring efficient mixing and temperature control to maximize yield.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically involving the boron center. Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reduction reactions can target the triphenylethenyl group, often using reagents like lithium aluminum hydride.
Substitution: The dioxaborolane ring can participate in substitution reactions, particularly nucleophilic substitutions where the boron atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, peracids; typically conducted at room temperature or slightly elevated temperatures.
Reduction: Lithium aluminum hydride; reactions are usually carried out in anhydrous ether solvents under inert atmosphere.
Substitution: Nucleophiles such as amines or alcohols; reactions often require a base and are conducted under mild conditions.
Major Products
Oxidation: Formation of boronic acids or borate esters.
Reduction: Reduced triphenylethenyl derivatives.
Substitution: Various substituted dioxaborolane derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Chemistry
Catalysis: Used as a ligand in transition metal-catalyzed reactions, enhancing the reactivity and selectivity of catalysts.
Organic Synthesis: Employed in the synthesis of complex organic molecules, particularly in cross-coupling reactions.
Biology
Bioconjugation: Utilized in the modification of biomolecules, aiding in the study of biological processes and the development of bioconjugates for therapeutic applications.
Medicine
Drug Development: Investigated for its potential in drug delivery systems and as a building block for pharmaceuticals.
Industry
Materials Science: Applied in the development of advanced materials, including polymers and electronic materials, due to its unique structural properties.
Mécanisme D'action
The compound exerts its effects primarily through interactions involving the boron atom. The boron center can form reversible covalent bonds with various nucleophiles, facilitating its role in catalysis and bioconjugation. In biological systems, the compound can interact with biomolecules, potentially altering their function or facilitating their delivery to specific targets.
Comparaison Avec Des Composés Similaires
Similar Compounds
Phenylboronic Acid: A simpler boronic acid derivative, commonly used in organic synthesis and bioconjugation.
Pinacolborane: Another boron-containing compound, often used in hydroboration reactions.
Uniqueness
4,4,5,5-Tetramethyl-2-[3-(1,2,2-triphenylethenyl)phenyl]-1,3,2-Dioxaborolane is unique due to its combination of a dioxaborolane ring and a triphenylethenyl group. This structure imparts distinct reactivity and stability, making it particularly useful in applications requiring robust and versatile boron-containing compounds.
Propriétés
Formule moléculaire |
C32H31BO2 |
|---|---|
Poids moléculaire |
458.4 g/mol |
Nom IUPAC |
4,4,5,5-tetramethyl-2-[3-(1,2,2-triphenylethenyl)phenyl]-1,3,2-dioxaborolane |
InChI |
InChI=1S/C32H31BO2/c1-31(2)32(3,4)35-33(34-31)28-22-14-21-27(23-28)30(26-19-12-7-13-20-26)29(24-15-8-5-9-16-24)25-17-10-6-11-18-25/h5-23H,1-4H3 |
Clé InChI |
UQASAWGOWBHFFO-UHFFFAOYSA-N |
SMILES canonique |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC=C2)C(=C(C3=CC=CC=C3)C4=CC=CC=C4)C5=CC=CC=C5 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


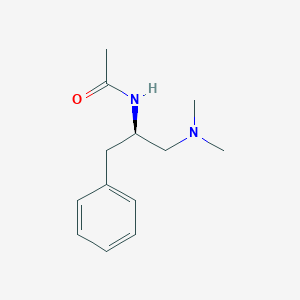
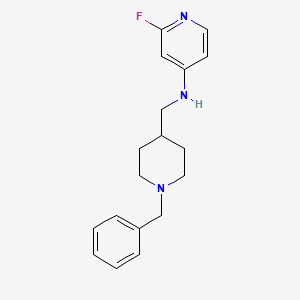
![(4R,4aS,6aR,7S,8S,9S,11S,11aS,11bR)-7-Hydroxy-8-(hydroxymethyl)-4,11b-dimethyltetradecahydro-8,11-epoxy-6a,9-methanocyclohepta[a]naphthalene-4-carboxylic acid](/img/structure/B12830768.png)
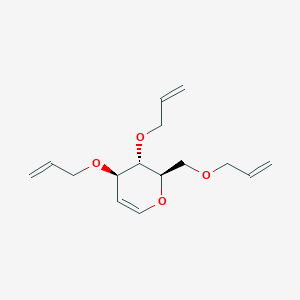
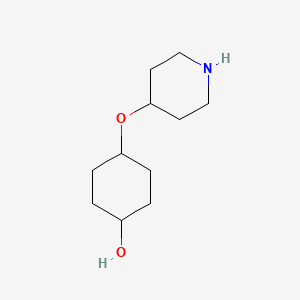
![2-(Hydrazinylmethyl)-5,6-dihydro-8H-imidazo[2,1-c][1,4]oxazine](/img/structure/B12830781.png)
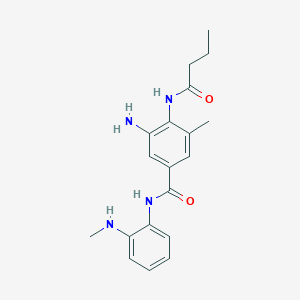
![1-(2-Ethylpyrazolo[1,5-a]pyrimidin-6-yl)ethan-1-one](/img/structure/B12830803.png)
![2-Ethyl-1H-benzo[d]imidazol-5-ol](/img/structure/B12830819.png)
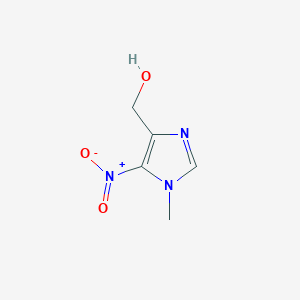
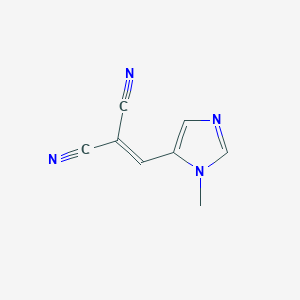
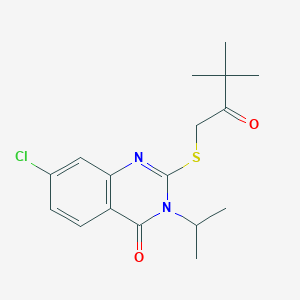
![tert-Butyl ((2S,3S)-3-aminobicyclo[2.2.2]octan-2-yl)carbamate](/img/structure/B12830832.png)
